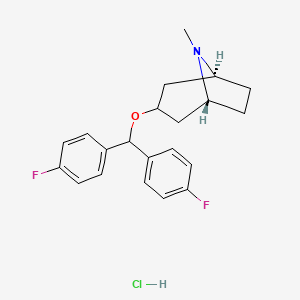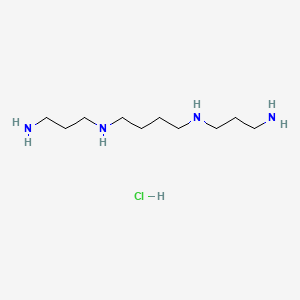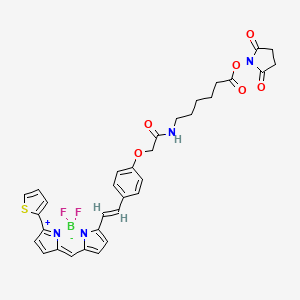
Bodipy 630/650-X
Vue d'ensemble
Description
BODIPY™ 630/650-X is a bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . This dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds .
Synthesis Analysis
The NHS ester (or succinimidyl ester) of BODIPY™ 630/650-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting BODIPY™ 630/650-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .Molecular Structure Analysis
The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .Chemical Reactions Analysis
The NHS ester of BODIPY™ 630/650-X is used for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
BODIPY 630/650-X dye is bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change .Applications De Recherche Scientifique
Fluorescence Polarization Assays
BODIPY 630/650-X is particularly useful in fluorescence polarization assays due to its relatively long excited-state lifetime, which typically extends 5 nanoseconds or longer. This property allows for the detection of binding interactions between molecules, making it an invaluable tool in studying molecular interactions and dynamics .
Two-Photon Excitation Microscopy
The compound’s large two-photon cross-section makes it ideal for two-photon excitation (TPE) microscopy. This application is beneficial for deep-tissue imaging because TPE can penetrate deeper into biological tissues, providing a clearer view of the internal structures without damaging them .
Lipid and Membrane Staining
Due to its unique hydrophobic properties, BODIPY 630/650-X is optimal for staining lipids, membranes, and other lipophilic compounds. This makes it a valuable dye for studying cell membrane dynamics and lipid storage within cells .
Single Living Cell Labeling
BODIPY 630/650-X conjugates have been used to label specific receptors in single living cells selectively. For example, a conjugate of BODIPY 630/650 has confirmed the selective labeling efficacy of human adenosine A1-receptor in living cells, which is crucial for understanding receptor function and distribution .
Histamine H1 Receptor Visualization
The compound has been conjugated with antagonist VUF13816 through a peptide linker, showing high binding affinity to histamine H1 receptor (H1R). This conjugation has empowered the visualization of H1R by confocal microscopy, which is significant for biomedical research involving histamine receptors .
Molecular Probes Development
BODIPY 630/650-X’s bright fluorescence and narrow emission bandwidths make it an excellent candidate for developing molecular probes. These probes can be used in various assays to detect the presence or quantify specific biomolecules within a sample .
Safety And Hazards
Orientations Futures
BODIPY™ 630/650-X dye has a relatively long excited-state lifetime, which is useful for fluorescence polarization-based assays and a large two-photon cross-section for multiphoton excitation . In addition to reactive dye formulations, we offer BODIPY™ 630/650-X dye conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBGLTNFAMQEEZ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP 630/650 X NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



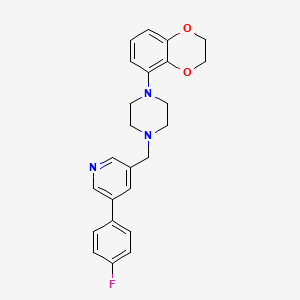

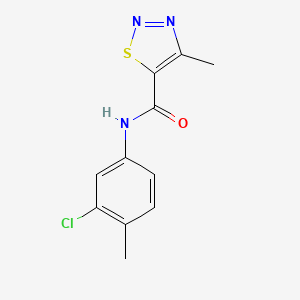
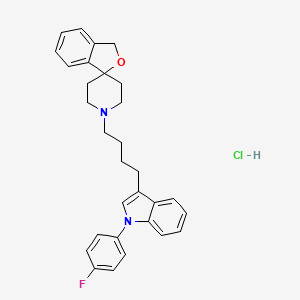
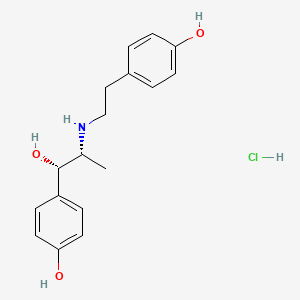


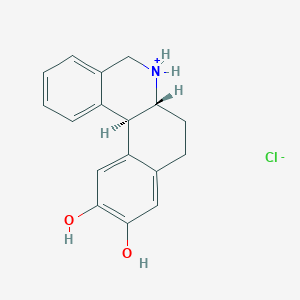

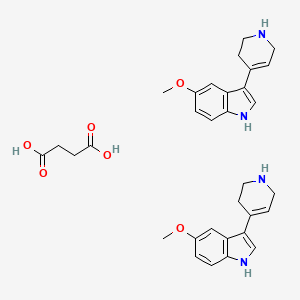
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)
